molecular formula C21H27N5O B456251 (E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

Cat. No.: B456251
M. Wt: 365.5g/mol
InChI Key: VTLBJXIXVORHJN-ONEGZZNKSA-N
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Description

(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is a synthetic organic compound characterized by its unique structure, which includes adamantyl and pyrazolyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the adamantyl and pyrazolyl intermediates, followed by their coupling through a propenamide linkage. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability of intermediates.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and materials.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antiviral, or anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers or coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of (E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE
  • (E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-3-(1-PROPYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE

Uniqueness

(E)-N-[1-(1-ADAMANTYL)-1H-PYRAZOL-3-YL]-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENAMIDE is unique due to its specific combination of adamantyl and pyrazolyl groups, which confer distinct structural and functional properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C21H27N5O

Molecular Weight

365.5g/mol

IUPAC Name

(E)-N-[1-(1-adamantyl)pyrazol-3-yl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide

InChI

InChI=1S/C21H27N5O/c1-2-25-14-15(13-22-25)3-4-20(27)23-19-5-6-26(24-19)21-10-16-7-17(11-21)9-18(8-16)12-21/h3-6,13-14,16-18H,2,7-12H2,1H3,(H,23,24,27)/b4-3+

InChI Key

VTLBJXIXVORHJN-ONEGZZNKSA-N

SMILES

CCN1C=C(C=N1)C=CC(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4

Isomeric SMILES

CCN1C=C(C=N1)/C=C/C(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4

Canonical SMILES

CCN1C=C(C=N1)C=CC(=O)NC2=NN(C=C2)C34CC5CC(C3)CC(C5)C4

Origin of Product

United States

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